REACTION_SMILES
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[Na+:23].[OH-:22].[OH2:24].[OH:1][c:2]1[c:3]([NH:9][C:10](=[O:11])[c:12]2[c:13]([Cl:21])[cH:14][cH:15][c:16]([N+:18](=[O:19])[O-:20])[cH:17]2)[cH:4][cH:5][c:6]([CH3:8])[cH:7]1>>[O:1]1[c:2]2[c:3]([cH:4][cH:5][c:6]([CH3:8])[cH:7]2)[NH:9][C:10](=[O:11])[c:12]2[c:13]1[cH:14][cH:15][c:16]([N+:18](=[O:19])[O-:20])[cH:17]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(NC(=O)c2cc([N+](=O)[O-])ccc2Cl)c(O)c1
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Name
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Type
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product
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Smiles
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Cc1ccc2c(c1)Oc1ccc([N+](=O)[O-])cc1C(=O)N2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |